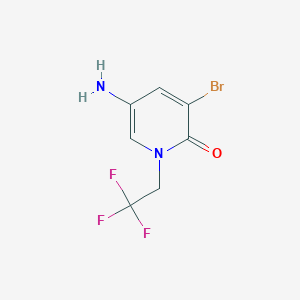
N'-Hydroxy-4-methoxypiperidine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxy and methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4-methoxypiperidine-4-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and methoxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for N’-Hydroxy-4-methoxypiperidine-4-carboximidamide are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Applications De Recherche Scientifique
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-Hydroxy-4-methoxypiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring structure but lacks the methoxy and carboximidamide groups.
4-Methoxypiperidine: Similar to N’-Hydroxy-4-methoxypiperidine-4-carboximidamide but without the hydroxy and carboximidamide groups.
Piperidine Derivatives: A broad class of compounds with various substitutions on the piperidine ring.
Uniqueness
N’-Hydroxy-4-methoxypiperidine-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H15N3O2 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
N'-hydroxy-4-methoxypiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c1-12-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10) |
Clé InChI |
CTPUMMWIIMOWKZ-UHFFFAOYSA-N |
SMILES isomérique |
COC1(CCNCC1)/C(=N/O)/N |
SMILES canonique |
COC1(CCNCC1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)


![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)





